molecular formula C17H26N2O3 B13879612 tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate

Cat. No.: B13879612
M. Wt: 306.4 g/mol
InChI Key: ALZRYYRPVIETOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a pyridin-2-yloxyethyl side chain, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-(pyridin-2-yloxy)ethyl bromide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-yloxyethyl side chain allows for binding to certain enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes[4][4].

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(2-(pyridin-2-yloxy)ethyl)piperidine-1-carboxylate is unique due to the presence of the pyridin-2-yloxyethyl side chain, which imparts distinct chemical and biological properties. This side chain allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 2-(2-pyridin-2-yloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-12-7-5-8-14(19)10-13-21-15-9-4-6-11-18-15/h4,6,9,11,14H,5,7-8,10,12-13H2,1-3H3

InChI Key

ALZRYYRPVIETOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCOC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.